molecular formula C19H23N5S B6447005 5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene CAS No. 2549047-72-3

5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

Cat. No. B6447005
CAS RN: 2549047-72-3
M. Wt: 353.5 g/mol
InChI Key: BHXDSHFVGBJXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene is a useful research compound. Its molecular formula is C19H23N5S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene is 353.16741693 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Antioxidant Activities

Pyrazolines and their derivatives have been reported to exhibit antioxidant activities . These compounds can help in neutralizing the harmful effects of reactive oxygen species (ROS) produced by cells .

Antitumor Activities

Pyrazolines and their derivatives have also been reported to exhibit antitumor activities . These compounds can potentially inhibit the growth of tumor cells .

Antibacterial Activities

Pyrazoles have been reported to exhibit antibacterial activities . They can potentially inhibit the growth of harmful bacteria .

Antifungal Activities

Pyrazoles have also been reported to exhibit antifungal activities . They can potentially inhibit the growth of harmful fungi .

Antidepressant Activities

Pyrazoles have been reported to exhibit antidepressant activities . They can potentially help in managing symptoms of depression .

Anticonvulsant Activities

Pyrazoles have been reported to exhibit anticonvulsant activities . They can potentially help in managing symptoms of convulsions .

Anti-inflammatory Activities

Pyrazoles have been reported to exhibit anti-inflammatory activities . They can potentially help in managing symptoms of inflammation .

Future Directions

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : Image source: Link : Image source: Link : Atamanalp, M., Maslat, A., Almuhur, R., & Yanık, T. (2023). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some novel 1,3,4-oxadiazole derivatives. BMC Chemistry, 17(1), 1-13. [Link](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01111-0

properties

IUPAC Name

2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S/c1-12-7-20-24(8-12)11-14-9-23(10-14)18-17-15-5-3-4-6-16(15)25-19(17)22-13(2)21-18/h7-8,14H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXDSHFVGBJXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

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